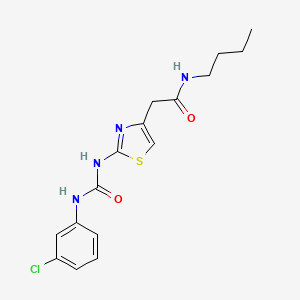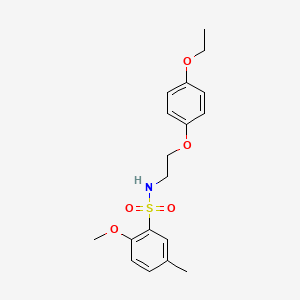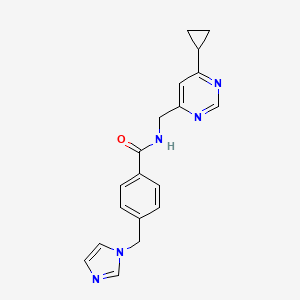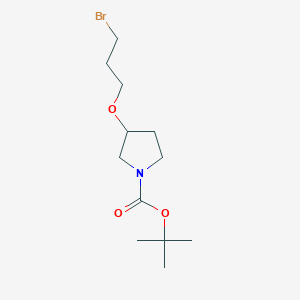
4-Bromo-6-(bromomethyl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-6-(bromomethyl)-5-fluoropyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring would have a bromine atom attached at the 4th position, a fluorine atom at the 5th position, and a bromomethyl group (-CH2Br) at the 6th position .Chemical Reactions Analysis
As a brominated and fluorinated pyrimidine, this compound could potentially participate in various chemical reactions. The bromine atoms make it a good candidate for further substitution reactions, while the pyrimidine ring could potentially participate in reactions typical for aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a brominated and fluorinated pyrimidine, this compound is likely to be relatively stable. It’s likely to have significant polar character due to the electronegative bromine and fluorine atoms .Applications De Recherche Scientifique
Synthesis of Key Precursors for Rosuvastatin
A highly efficient approach for synthesizing key pyrimidine precursors used in rosuvastatin synthesis is described, leveraging selective bromination and transformation into functional groups without requiring metal catalysis or cryogenic conditions (Šterk et al., 2012).
Antiviral Activity of Pyrimidine Derivatives
The study of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showcases the synthesis and evaluation of their antiviral activity. These compounds, including derivatives synthesized from 4-Bromo-6-(bromomethyl)-5-fluoropyrimidine, exhibited marked inhibitory effects against retroviruses, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antitubercular Properties
Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines based on this compound revealed promising antitubercular activity against Mycobacterium tuberculosis, showcasing the potential of these derivatives in treating tuberculosis (Verbitskiy et al., 2016).
Chemiluminescence Detection in Analytical Chemistry
The application of 4-(bromomethyl)-7-methoxycoumarin as a derivatizing agent for detecting fluoropyrimidine compounds using chemiluminescence showcases an innovative analytical approach. This method provides sensitive detection of fluoropyrimidine derivatives in the low femtomole range, demonstrating the compound's utility in enhancing analytical methodologies (Yoshida et al., 1990).
Anticancer Activity
The synthesis and evaluation of fluoropyrimidine derivatives for anticancer activity, particularly against lung cancer, highlight the potential therapeutic applications of these compounds. Derivatives synthesized from this compound show promise as low-concentration anticancer agents compared to standard treatments (Hammam et al., 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-6-(bromomethyl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2FN2/c6-1-3-4(8)5(7)10-2-9-3/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZLJSGSURLWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Br)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide](/img/structure/B2765013.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2765023.png)
![4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(tert-butyl)pyrrolidin-2-one](/img/structure/B2765026.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2765029.png)

![7-[(2-furylmethyl)amino]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765032.png)
